molecular formula C24H21BrFN3S2 B5016146 4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

Cat. No.: B5016146
M. Wt: 514.5 g/mol
InChI Key: HPHJKKLOXKFHTA-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole structure, followed by the introduction of the pyrazole and thiophene moieties. The final step involves the addition of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it a candidate for use in materials science, particularly in the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,5-Dimethylphenyl)-2-[3-(4-chlorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole
  • **4-(2,5-Dimethylphenyl)-2-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole

Uniqueness

The unique combination of fluorine, thiophene, and pyrazole moieties in 4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide distinguishes it from similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3S2.BrH/c1-15-5-6-16(2)19(12-15)21-14-30-24(26-21)28-22(17-7-9-18(25)10-8-17)13-20(27-28)23-4-3-11-29-23;/h3-12,14,22H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJKKLOXKFHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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